molecular formula C24H18O4S4 B13135168 Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate

Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate

Cat. No.: B13135168
M. Wt: 498.7 g/mol
InChI Key: HMQYDISHUWEQPX-UHFFFAOYSA-N
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Description

Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound features a core structure of thieno[3,2-b]thiophene, a heterocyclic compound known for its high resonance energy and electrophilic reactivity. The presence of two thieno[3,2-b]thiophene units in the molecule enhances its electronic properties, making it a valuable material for various applications, particularly in the development of organic semiconductors and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate typically involves the following steps:

    Formation of Thieno[3,2-b]thiophene Units: The thieno[3,2-b]thiophene units are synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Coupling with Terephthalate: The synthesized thieno[3,2-b]thiophene units are then coupled with terephthalate under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate involves its interaction with molecular targets through its electron-rich thieno[3,2-b]thiophene units. These units facilitate charge transfer processes, making the compound an effective material for electronic applications. The presence of the terephthalate moiety further enhances its stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate stands out due to its unique combination of thieno[3,2-b]thiophene units and terephthalate moiety, which together enhance its electronic properties and stability. This makes it a highly valuable material for advanced electronic and optoelectronic applications .

Properties

Molecular Formula

C24H18O4S4

Molecular Weight

498.7 g/mol

IUPAC Name

diethyl 2,5-bis(thieno[3,2-b]thiophen-5-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H18O4S4/c1-3-27-23(25)15-9-14(20-12-22-18(32-20)6-8-30-22)16(24(26)28-4-2)10-13(15)19-11-21-17(31-19)5-7-29-21/h5-12H,3-4H2,1-2H3

InChI Key

HMQYDISHUWEQPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)C(=O)OCC)C4=CC5=C(S4)C=CS5

Origin of Product

United States

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